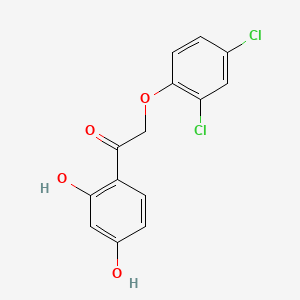

![molecular formula C18H12N4O2 B6103422 (7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone](/img/structure/B6103422.png)

(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission. ODQ has been widely used in scientific research to investigate the role of cGMP signaling in various biological systems.

Mécanisme D'action

(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone exerts its inhibitory effects on sGC by binding to the heme group of the enzyme, which is essential for its catalytic activity. This binding prevents the conversion of GTP to cGMP, thereby reducing the levels of cGMP in the cell.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects, depending on the biological system being studied. In the cardiovascular system, this compound has been shown to inhibit the vasodilatory effects of NO, leading to vasoconstriction and increased blood pressure. In platelets, this compound has been shown to inhibit the aggregation response to various agonists, such as ADP and thrombin. In the brain, this compound has been shown to modulate synaptic transmission and plasticity through its effects on cGMP signaling.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using (7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone in scientific research is its selectivity for sGC, which allows for specific investigation of the role of cGMP signaling in various biological systems. However, one limitation of using this compound is its potential off-target effects, as it may interact with other heme-containing proteins in the cell. Additionally, this compound has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental paradigms.

Orientations Futures

There are several future directions for research involving (7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone, including investigating its effects on other physiological systems beyond the cardiovascular, platelet, and neuronal systems. Additionally, further research is needed to elucidate the potential off-target effects of this compound and to develop more selective inhibitors of sGC. Finally, the development of new techniques for delivering this compound in vivo may allow for more effective investigation of its effects in various biological systems.

Méthodes De Synthèse

(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone can be synthesized through a multi-step process that involves the condensation of 2-nitrophenylacetic acid with hydrazine to form 2-nitrophenylhydrazine, which is then reacted with 2,4-dinitrophenylhydrazine to yield 2,4-dinitrophenylhydrazone. The latter compound is then treated with sodium methoxide to form the corresponding methyl ester, which is subsequently reacted with 2-amino-5-phenyl-1,3,4-oxadiazole to produce this compound.

Applications De Recherche Scientifique

(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone has been extensively used in scientific research to investigate the role of cGMP signaling in various biological systems, such as cardiovascular function, platelet aggregation, and neuronal signaling. For example, this compound has been shown to inhibit the vasodilatory effects of nitric oxide (NO) in the cardiovascular system by blocking the production of cGMP. This compound has also been used to investigate the role of cGMP signaling in platelet aggregation, as well as the effects of cGMP on synaptic transmission and plasticity in the brain.

Propriétés

IUPAC Name |

(7-amino-5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O2/c19-14-13(17(23)12-9-5-2-6-10-12)15(11-7-3-1-4-8-11)20-18-16(14)21-24-22-18/h1-10H,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYANXDANNVWCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=NON=C3C(=C2C(=O)C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine](/img/structure/B6103341.png)

![4-{[5-(5-bromo-2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B6103345.png)

![1-(methylsulfonyl)-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B6103364.png)

![1-[2-(3,4-difluorophenoxy)-3-pyridinyl]-N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B6103373.png)

![6-butyl 8-ethyl 5-amino-7-(2,4-dichlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B6103386.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(3-methyl-1-piperidinyl)nicotinamide](/img/structure/B6103394.png)

![7-ethyl-8-methyl-3-[2-(4-morpholinyl)ethyl]-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B6103398.png)

![ethyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6103403.png)

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B6103424.png)

![6-methyl-3-[(4-methylbenzyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6103430.png)

![2-[(4-chlorophenyl)thio]-N-(2-ethyl-4-iodophenyl)acetamide](/img/structure/B6103445.png)

![[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B6103457.png)